4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline
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Overview
Description
4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline is a chemical compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an aniline moiety, which is a benzene ring with an amino group attached. The presence of these functional groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline typically involves the reaction of aniline derivatives with pyrrolidine and sulfonyl chloride under controlled conditions. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound has a similar pyrrolidine ring but features a benzonitrile group instead of an aniline moiety. It is used as a selective androgen receptor modulator.
4-(Pyrrolidin-1-yl)piperidine: This compound has a piperidine ring instead of an aniline moiety and is used in the synthesis of various pharmaceutical agents.
Properties
IUPAC Name |
4-(3-pyrrolidin-1-ylpropylsulfonyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEBBVBTJPAIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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